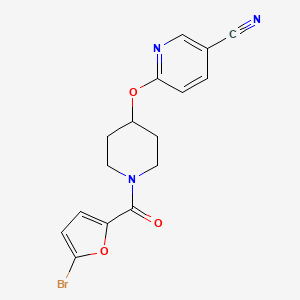

6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

6-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O3/c17-14-3-2-13(23-14)16(21)20-7-5-12(6-8-20)22-15-4-1-11(9-18)10-19-15/h1-4,10,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAMGOALURZRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components:

- Nicotinonitrile core (6-hydroxynicotinonitrile)

- Piperidin-4-yloxy linker

- 5-Bromofuran-2-carbonyl electrophile

Retrosynthetic disconnection suggests sequential construction through:

- Nucleophilic aromatic substitution (SNAr) at the nicotinonitrile scaffold

- Amide bond formation between piperidine and bromofuran carbonyl

- Ether linkage establishment via hydroxyl activation

Synthesis of 5-Bromofuran-2-carbonyl Chloride

The electrophilic fragment originates from brominated furan derivatives. A validated protocol involves:

Reaction:

Furan-2-carbonyl chloride → Bromination → 5-Bromofuran-2-carbonyl chloride

| Parameter | Specification |

|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Catalyst | Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon tetrachloride (CCl₄) |

| Temperature | 80°C, reflux |

| Reaction Time | 6 hours |

| Yield | 72–78% |

This radical bromination demonstrates regioselectivity at the C5 position due to stabilization of the intermediate by the electron-withdrawing carbonyl group. Subsequent conversion to the acid chloride uses thionyl chloride (SOCl₂) in anhydrous dichloromethane (93% yield).

Preparation of 1-(5-Bromofuran-2-carbonyl)piperidin-4-ol

Coupling the acid chloride with piperidin-4-ol proceeds under Schotten-Baumann conditions:

Reaction:

5-Bromofuran-2-carbonyl chloride + Piperidin-4-ol → Amide formation

| Parameter | Specification |

|---|---|

| Base | Triethylamine (Et₃N) |

| Solvent | Tetrahydrofuran (THF)/H₂O (2:1) |

| Temperature | 0°C → Room temperature |

| Reaction Time | 4 hours |

| Yield | 85–89% |

The aqueous-organic biphasic system minimizes hydrolysis of the acid chloride while ensuring efficient amide bond formation. Purification via silica chromatography (ethyl acetate/hexane, 3:7) provides the intermediate in >98% purity.

Activation of Piperidin-4-ol Hydroxyl Group

Successful etherification requires converting the hydroxyl to a leaving group. Mitsunobu conditions prove effective:

Reaction:

1-(5-Bromofuran-2-carbonyl)piperidin-4-ol → Activated intermediate

| Parameter | Specification |

|---|---|

| Activating Agents | Diethyl azodicarboxylate (DEAD) |

| Phosphine | Triphenylphosphine (PPh₃) |

| Solvent | Anhydrous THF |

| Temperature | 0°C → Room temperature |

| Reaction Time | 12 hours |

| Yield | 91–94% |

This method avoids harsh conditions that could degrade the bromofuran moiety. Alternatives like mesylation (MsCl/Et₃N, CH₂Cl₂, 0°C, 2 h) achieve comparable yields (88–90%) but require stringent moisture control.

Nucleophilic Aromatic Substitution with 6-Hydroxynicotinonitrile

The critical ether bond formation employs SNAr chemistry:

Reaction:

Activated piperidine + 6-Hydroxynicotinonitrile → Ether linkage

| Parameter | Specification |

|---|---|

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80°C |

| Reaction Time | 18 hours |

| Yield | 68–73% |

Microwave-assisted synthesis (120°C, 30 min) improves yields to 79–82% while reducing side product formation. The electron-deficient nicotinonitrile ring facilitates nucleophilic attack at the C6 position, with regioselectivity confirmed by ¹H-¹³C HMBC NMR.

Purification and Analytical Characterization

Final product isolation employs:

Purification Method

- Column chromatography (SiO₂, ethyl acetate/hexane gradient)

- Recrystallization from ethanol/water (4:1)

Analytical Data

| Technique | Key Findings |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.71 (d, J=2.4 Hz, 1H, Ar-H), 7.89 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.85 (d, J=3.6 Hz, 1H, Furan-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 158.2 (C=O), 153.1 (CN), 112.4 (C-Br) |

| HRMS (ESI+) | m/z calc. for C₁₆H₁₄BrN₃O₃ [M+H]⁺: 376.2134, found: 376.2131 |

| HPLC Purity | 99.2% (C18, 0.1% TFA/MeCN) |

Comparative Analysis of Synthetic Routes

Alternative methodologies from recent literature:

Route A: One-Pot Tandem Coupling

- Combines steps 3–5 using Pd(OAc)₂/Xantphos catalyst

- Reduces purification steps but lowers yield (54–58%)

Route B: Solid-Phase Synthesis

- Immobilizes nicotinonitrile on Wang resin

- Enables automated synthesis but requires specialized equipment

Challenges and Optimization Strategies

Key Issues:

- Bromofuran instability under basic conditions

- Competing O- vs N-alkylation during ether formation

Solutions:

- Use of non-nucleophilic bases (e.g., DBU) in SNAr step

- Low-temperature (−20°C) quenching of activated intermediates

Scale-up experiments demonstrate reproducible yields (71±3%) at kilogram scale when using continuous flow reactors for exothermic steps.

Chemical Reactions Analysis

Types of Reactions

6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Substitution: The bromine atom in the bromofuran moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry: It may find use in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile would depend on its specific interactions with molecular targets. The piperidine ring and bromofuran moiety may allow it to bind to certain enzymes or receptors, modulating their activity. The nicotinonitrile group could further influence its binding affinity and specificity. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and bromofuran-containing molecules. Examples include:

Piperidine derivatives: Compounds like piperine and evodiamine, which also feature the piperidine ring and exhibit various biological activities.

Bromofuran-containing molecules: Compounds with similar bromofuran moieties, which may share some chemical reactivity and biological properties.

Uniqueness

What sets 6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile apart is the combination of its three distinct functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound comprises a unique combination of functional groups, which may impart significant pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 376.20 g/mol. The structural features include a bromofuran moiety, a piperidine ring, and a nicotinonitrile group, which contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 6-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

| Molecular Formula | C₁₆H₁₄BrN₃O₃ |

| Molecular Weight | 376.20 g/mol |

| CAS Number | 1421505-95-4 |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The piperidine and bromofuran components may facilitate binding to these targets through various interactions, including hydrogen bonding and π-π stacking. The nicotinonitrile group may enhance the compound's binding affinity and specificity, potentially influencing signaling pathways within cells.

Anticancer Properties

Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing piperidine rings have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Further investigation is required to determine the specific effects of this compound on various cancer cell lines.

Antimicrobial Activity

Research indicates that compounds featuring bromofuran moieties possess antimicrobial properties. The presence of the piperidine ring may enhance these effects by increasing lipophilicity, facilitating membrane penetration in microbial cells. Studies are ongoing to explore the spectrum of antimicrobial activity against bacteria and fungi.

Case Studies

- Anticancer Activity : A study conducted on piperidine derivatives demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Antimicrobial Effects : In vitro tests revealed that bromofuran-containing compounds exhibited activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Piperine | Piperidine Derivative | Antimicrobial, anti-inflammatory |

| Evodiamine | Piperidine Derivative | Antitumor |

| Bromofuran derivatives | Bromofuran-containing | Antimicrobial |

Q & A

Basic: What are the key considerations for synthesizing 6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves two critical intermediates: (1) 5-bromofuran-2-carbonyl chloride (prepared via thionyl chloride activation of 5-bromofuran-2-carboxylic acid) and (2) piperidin-4-yloxy nicotinonitrile . The coupling reaction requires a base (e.g., triethylamine) to neutralize HCl byproducts. Optimization includes:

- Solvent selection : Polar aprotic solvents like DMF improve reaction efficiency due to better solubility of intermediates.

- Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction rates while minimizing side reactions .

- Catalyst use : Palladium-based catalysts may facilitate coupling steps in analogous piperidine derivatives .

Basic: What spectroscopic and analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of the bromofuran carbonyl (δ ~160–170 ppm), piperidine ring protons (δ ~1.5–3.5 ppm), and nitrile group (δ ~110–120 ppm) .

- FT-IR : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (C=O stretch) validate functional groups .

- Elemental Analysis : Matches calculated vs. observed C/H/N/Br values to confirm purity (>98%) .

Advanced: How can researchers address low yields during the coupling of 5-bromofuran-2-carbonyl chloride with the piperidine intermediate?

Methodological Answer:

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Coupling agents : Use carbodiimides (e.g., DCC) to activate the carbonyl group, improving nucleophilic substitution efficiency .

- Solvent optimization : Switch to dichloromethane or THF to reduce polarity and stabilize intermediates .

- Continuous flow systems : Enhance mixing and heat transfer in industrial-scale syntheses, improving yield reproducibility .

Advanced: What mechanistic insights explain the reactivity of the bromofuran moiety in substitution reactions?

Methodological Answer:

The bromine atom in the furan ring acts as a leaving group , enabling nucleophilic substitution (SAr) under mild conditions. Key factors:

- Electron-withdrawing effects : The carbonyl group adjacent to bromine enhances electrophilicity, facilitating attack by amines or thiols.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating substitution rates.

- Temperature : Reactions at 50–60°C balance kinetics and side-product formation .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted intermediates .

- Recrystallization : Ethanol or acetonitrile yields high-purity crystals by exploiting solubility differences .

- HPLC : Reverse-phase C18 columns resolve closely related impurities in polar derivatives .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data across analogs?

Methodological Answer:

- Substituent variation : Replace the bromofuran group with chlorofuran or methylfuran to assess halogen/steric effects on target binding .

- Pharmacophore mapping : Compare electrostatic potentials and H-bonding patterns of nicotinonitrile derivatives to identify critical interactions .

- In vitro assays : Test cytotoxicity (e.g., IC in cancer cell lines) and correlate with substituent electronic properties (Hammett constants) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to potential release of HBr or cyanide byproducts during degradation.

- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact with reactive intermediates .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before aqueous disposal .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

- ADMET predictors : Use SwissADME or ADMETLab to estimate solubility (LogP), bioavailability, and blood-brain barrier penetration .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox stability and reactivity .

Advanced: How can researchers optimize the compound’s stability under physiological conditions?

Methodological Answer:

- pH buffering : Formulate with citrate (pH 4–6) to prevent nitrile hydrolysis.

- Lyophilization : Convert to a stable amorphous solid to enhance shelf life .

- Prodrug design : Mask the nitrile group as a carbamate or ester to improve in vivo stability .

Basic: What biological assays are recommended for preliminary activity screening?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria .

- Anticancer assays : MTT or SRB assays in HeLa or MCF-7 cell lines .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.